molecular formula C10H20N2O B7965358 N-Methyl-4-piperidin-4-yl-butyramide

N-Methyl-4-piperidin-4-yl-butyramide

Cat. No.: B7965358
M. Wt: 184.28 g/mol
InChI Key: MFAUOUFMMPUQFW-UHFFFAOYSA-N
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Description

N-Methyl-4-piperidin-4-yl-butyramide is a piperidine-derived compound characterized by a butyramide group attached to the 4-position of the piperidine ring and a methyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-methyl-4-piperidin-4-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11-10(13)4-2-3-9-5-7-12-8-6-9/h9,12H,2-8H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAUOUFMMPUQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-piperidin-4-yl-butyramide typically involves the reaction of 4-piperidone with methylamine and butyric acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Step 1: 4-piperidone is reacted with methylamine in the presence of a solvent to form N-Methyl-4-piperidinone.

    Step 2: The resulting N-Methyl-4-piperidinone is then reacted with butyric acid under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-piperidin-4-yl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyramide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Methyl-4-piperidin-4-yl-butylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-4-piperidin-4-yl-butyramide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Methyl-4-piperidin-4-yl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothesized Receptor Selectivity Potential Applications
N-Methyl-4-piperidin-4-yl-butyramide Piperidine + butyramide chain Methyl group on N, 4-piperidinyl Sigma-1/2 (predicted) Neurological modulation
4-IBP Benzamide + piperidine Benzyl, iodine at 4-position Sigma-1 selective Antinociceptive studies
(+)-MR200 Piperidine + cyclopropane ester Chlorophenyl, hydroxyl, methyl ester Sigma-1 antagonist Antipsychotic research
BD 1008 Pyrrolidine + dichlorophenyl 3,4-Dichlorophenyl, pyrrolidinyl Sigma-2 antagonist Cancer therapy (preclinical)
AC 927 Phenethyl-piperidine Phenethyl group, oxalate salt Dual sigma-1/2 Neuropathic pain models

Key Findings:

The methyl group on the piperidine nitrogen may enhance metabolic stability compared to non-methylated analogs like AC 927, which has a phenethyl group linked to piperidine .

Receptor Selectivity :

  • Compounds like 4-IBP and BD 1008 exhibit higher selectivity for sigma-1 and sigma-2 receptors, respectively, due to their bulky aromatic substituents. In contrast, the simpler structure of this compound suggests broader sigma-1/2 activity, akin to AC 927 .

Pharmacokinetic Considerations :

  • The butyramide moiety in this compound may confer slower enzymatic degradation compared to ester-containing analogs like (+)-MR200, which has a methyl ester prone to hydrolysis .

Therapeutic Implications :

  • While BD 1008 and BD 1047 are studied for cancer and CNS disorders, respectively, this compound’s structural simplicity positions it as a candidate for further optimization in neuropathic pain or cognitive enhancement, pending empirical validation .

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